molecular formula C13H13F3N2O3 B1378593 N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide CAS No. 1461707-99-2

N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide

Cat. No.: B1378593
CAS No.: 1461707-99-2
M. Wt: 302.25 g/mol
InChI Key: BUVNFKOAIXXHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C13H13F3N2O3 and its molecular weight is 302.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Molecules

N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide and its derivatives are used in the synthesis of complex molecules such as N-acylcatecholamines and dihydro-1-(trifluormethyl)isochinolins. These compounds are synthesized through reactions involving boron tribromide, highlighting the versatility of this compound in synthesizing catechol and isochinolin derivatives under various conditions (Niederstein & Peter, 1989).

Bioactivity Studies

A series of 2-cyanoacrylates containing a trifluoromethylphenyl moiety, synthesized in steps involving ethyl 2-cyano-3,3-dimethylthioacrylate and reactions with different amines, were found to possess high antitumor activities against PC3 and A431 cells. This suggests the potential of derivatives of this compound in the development of new antitumor agents (Song et al., 2005).

Oxidative Addition and Cyclization Reactions

The compound also plays a role in oxidative addition reactions to alkenes and dienes, leading to the formation of iodoamidation products and cyclization products with unique structures. These reactions demonstrate the compound's utility in synthesizing diverse molecular structures with potential for further chemical modification and study (Shainyan et al., 2015).

Enaminonitrile Reactions

In the synthesis of heterocyclic enaminonitriles, reactions involving ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamates highlight the compound's application in producing derivatives with potential pharmacological activities. These syntheses underscore the adaptability of the compound in facilitating the formation of complex heterocyclic structures (Hachiyama et al., 1983).

Antitumor Activity

Further research into the antitumor activity of novel derivatives indicates the potential of this compound in the development of new therapeutic agents. This exploration into its derivatives' antitumor effects underscores the importance of this compound in medicinal chemistry research (Ghorab & Al-Said, 2012).

Properties

IUPAC Name

N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3/c1-12(7-17,18-11(19)13(14,15)16)8-4-5-9(20-2)10(6-8)21-3/h4-6H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVNFKOAIXXHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1=CC(=C(C=C1)OC)OC)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide
Reactant of Route 3
Reactant of Route 3
N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide
Reactant of Route 4
Reactant of Route 4
N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide
Reactant of Route 5
Reactant of Route 5
N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide
Reactant of Route 6
Reactant of Route 6
N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.